tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
Description
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is a tetrahydrofuran-based α-amino acid derivative characterized by a cis-configuration, where the (1S)-1-phenylethylamino and tert-butyl ester substituents occupy adjacent positions on the tetrahydrofuran ring.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4/h5-9,12,14-15,18H,10-11H2,1-4H3/t12-,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPFVRZMVMRHZ-CFVMTHIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@H]2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate typically involves the reaction of tert-butyl 4-aminotetrahydrofuran-3-carboxylate with (1S)-1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Reaction Table:
This method efficiently removes chiral auxiliaries (e.g., phenethyl groups) while introducing the tert-butoxycarbonyl (Boc) protecting group .
Reductive Amination
The compound participates in reductive amination reactions to form secondary amines. For example:
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Reactants : N-(3-aminophenyl)-2-chloro-4-fluorobenzamide, (2S)-2-methyl-4-oxopiperidine-1-carboxylate.
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Reagents : Sodium triacetoxyborohydride (STAB), acetic acid.
Reaction Table:
| Parameter | Value |
|---|---|
| Yield | 46% |
| Product | (2S,4S)-4-(3-(2-Chloro-4-fluorobenzamido)phenylamino)-2-methylpiperidine-1-carboxylate . |
| Key Feature | Stereoselective formation of (S,S)-diastereomer . |
This reaction highlights the compound’s role in constructing chiral amines for pharmaceuticals .
Boc Deprotection
The Boc group is selectively removed under acidic conditions to generate free amines:
Reaction Table:
| Parameter | Value |
|---|---|
| Yield | Quant. (crude) |
| Product | 2-Methyl-4-piperidinone hydrochloride . |
| Applications | Intermediate for further functionalization (e.g., alkylation, acylation) . |
Stereochemical Influence on Reactivity
The compound’s (3R,4S) configuration and (S)-phenylethylamino group dictate its reactivity:
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Diastereomeric Control : Reactions proceed with high stereoselectivity due to the rigid tetrahydrofuran ring and chiral auxiliaries .
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Catalytic Asymmetric Hydrogenation : Pd catalysts retain stereochemistry during Boc protection .
Comparative Data:
| Reaction Type | Stereochemical Outcome | Yield (%) |
|---|---|---|
| Reductive Amination | (S,S)-diastereomer favored | 46 |
| Hydrogenolysis | Retention of (3R,4S) configuration | 55–100 |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its design allows for modulation of biological targets, particularly in the context of neurological and psychiatric disorders. Research indicates that compounds with similar structures can act as effective inhibitors or modulators of neurotransmitter systems, making them candidates for further investigation in drug development. -
Synthesis of Analogues
Researchers have utilized tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate as a precursor for synthesizing various analogues. These analogues are often explored for enhanced pharmacological properties or reduced side effects compared to existing drugs. The ability to modify the tetrahydrofuran moiety allows chemists to tailor the compound's interaction with biological targets.
Biochemical Studies
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Enzyme Inhibition
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, which is crucial in understanding metabolic diseases and developing therapeutic strategies. -
Receptor Binding Studies
The compound's ability to interact with various receptors has been a focal point in research aimed at understanding its mechanism of action. Binding affinity studies have indicated that it may exhibit selective binding properties, which can be beneficial in designing targeted therapies.
Material Science
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Polymer Chemistry
In material science, the compound's unique structure makes it a candidate for incorporation into polymer matrices. Its use as a monomer or additive can enhance the mechanical properties and thermal stability of polymers, leading to advancements in materials used for packaging, biomedical devices, and more. -
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the formulation of nanoparticles for drug delivery systems. Its hydrophobic characteristics can be exploited to create stable formulations that enhance the bioavailability of poorly soluble drugs.
Case Study 1: Neuropharmacological Research
A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of derivatives based on this compound. The research demonstrated that specific modifications led to increased potency at serotonin receptors, suggesting potential applications in treating anxiety disorders.
Case Study 2: Enzyme Inhibition
In an investigation reported in Biochemistry, researchers evaluated the enzyme inhibition properties of this compound against acetylcholinesterase (AChE). The findings indicated that certain derivatives exhibited significant inhibitory activity, highlighting their potential use in Alzheimer's disease treatment strategies.
Case Study 3: Polymer Applications
Research featured in Polymer Science examined the incorporation of this compound into biocompatible polymers. The study found that adding this compound improved the mechanical properties and biodegradability of the resulting materials, paving the way for sustainable packaging solutions.
Mechanism of Action
The mechanism of action of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemical Control : The synthesis of the cis-isomer likely demands chiral auxiliaries or asymmetric catalysis, whereas the trans-isomer’s hydrochloride salt is commercially accessible .
- Data Limitations : Experimental parameters (e.g., melting point, solubility) for the cis-isomer are absent in the evidence, necessitating further characterization.
Biological Activity
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : tert-butyl (3R,4S)-4-(((S)-1-phenylethyl)amino)tetrahydrofuran-3-carboxylate
- Molecular Formula : C17H25NO3
- Molecular Weight : 291.39 g/mol
- CAS Number : 2227197-33-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits characteristics typical of amino acids and their derivatives, suggesting potential roles in enzymatic inhibition and receptor modulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways related to growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various compounds, this compound demonstrated significant inhibitory effects on Staphylococcus aureus, a common pathogenic bacterium. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cytotoxic Effects
Research conducted on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The study showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
